molecular formula C12H22O4 B1296915 11-Methoxy-11-oxoundecanoic acid CAS No. 3927-60-4

11-Methoxy-11-oxoundecanoic acid

Cat. No.: B1296915
CAS No.: 3927-60-4
M. Wt: 230.3 g/mol
InChI Key: JAELIPKEGUQPKD-UHFFFAOYSA-N
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Description

11-Methoxy-11-oxoundecanoic acid is an organic compound with the molecular formula C12H22O4. It is also known as methylhydrogenhendecanedioate. This compound is characterized by its methoxy and oxo functional groups attached to an undecanoic acid backbone. It appears as a colorless liquid and is soluble in ethanol, ether, and other organic solvents .

Preparation Methods

11-Methoxy-11-oxoundecanoic acid can be synthesized through the esterification reaction of undecanoic acid with methanol. The reaction typically involves the use of a catalyst to facilitate the esterification process. The reaction mixture is then subjected to distillation and purification to obtain the desired product .

Chemical Reactions Analysis

11-Methoxy-11-oxoundecanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

11-Methoxy-11-oxoundecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Methoxy-11-oxoundecanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and oxo groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

11-Methoxy-11-oxoundecanoic acid can be compared with other similar compounds such as:

    Undecanedioic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    Methyl undecanoate: Similar structure but lacks the oxo group, affecting its chemical properties and reactivity.

The presence of both methoxy and oxo groups in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

11-methoxy-11-oxoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-16-12(15)10-8-6-4-2-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAELIPKEGUQPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284743
Record name 11-Methoxy-11-oxoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3927-60-4
Record name 3927-60-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Methoxy-11-oxoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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